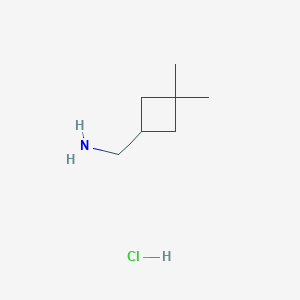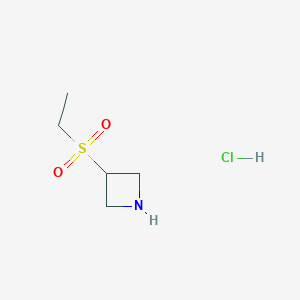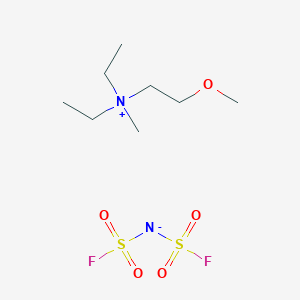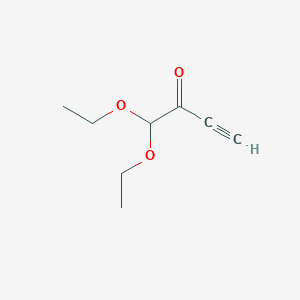![molecular formula C8H13NO2 B1403738 (1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 1408075-36-4](/img/structure/B1403738.png)
(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .Molecular Structure Analysis
The molecular formula of “(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid” is C8H14ClNO2 .Chemical Reactions Analysis
The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. These acids damage cell membranes and decrease microbial internal pH. Strategies to increase microbial robustness against such inhibition include metabolic engineering to modify cell membrane properties and intracellular pH, and the use of appropriate exporters to enhance tolerance. This knowledge aids in engineering strains with improved industrial performance (Jarboe et al., 2013).
Reactive Extraction of Carboxylic Acids
Carboxylic acids can be efficiently separated from aqueous solutions using reactive extraction with organic solvents and supercritical fluids, such as supercritical CO2. This method is environmentally friendly and offers higher yield and simplicity over traditional separation methods (Djas & Henczka, 2018).
Role of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants
ACC, while primarily known as the precursor of the plant hormone ethylene, also has independent biological roles. It can be conjugated to different derivatives, metabolized by bacteria to promote plant growth, involved in sophisticated transport mechanisms for ethylene response, and function as a signaling molecule independently of ethylene (Van de Poel & Van Der Straeten, 2014).
Applications of Carboxylic Acids in Chemical Synthesis
Carboxylic acids are key in the development of new synthetic methodologies, such as the Ugi multicomponent reaction, which allows for multiple bond formations in a single synthetic step. This reaction pathway highlights the role of carboxylic acids in creating functional chromophores and other complex organic compounds (Rocha et al., 2020).
Glycyrrhetinic Acid as a Scaffold for Anticancer Agents
Glycyrrhetinic acid, derived from licorice, features a carboxylic acid group and has shown potential as a scaffold for the development of anticancer agents. Its semisynthetic derivatives exhibit significant cytotoxic effects towards various cancer cells, making it a promising candidate for future cancer treatments (Hussain et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,2S,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFORJMJSKOFQ-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]2CC[C@@H]1N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 74787549 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1403655.png)


![2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1403659.png)

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate](/img/structure/B1403664.png)

![5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1403668.png)


![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)


![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)